[2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]triisopropylsilane
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Overview
Description
Chemical Reactions Analysis
The chemical reactivity of this compound would be determined by the functional groups it contains. For example, the chloro group could potentially undergo nucleophilic substitution reactions, while the dioxaborolan-2-yl group could participate in boron-related chemistry .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarities of its functional groups, and its melting and boiling points would be influenced by the strengths of the intermolecular forces .Scientific Research Applications
Synthesis and Crystal Structure Studies
Synthesis and Characterization : The compound has been utilized in the synthesis of benzene ring-containing boric acid ester intermediates. Studies involve spectroscopic characterization (FT-IR, NMR, MS) and crystallographic analysis through X-ray diffraction. The molecular structures were also calculated using density functional theory (DFT), showing consistency with the crystal structures obtained by X-ray diffraction. These studies highlight the compound's relevance in molecular structure analysis and materials science (Wu et al., 2021).
Vibrational Properties Studies : The compound's vibrational properties have been analyzed in detail, providing insights into its characteristic vibrational absorption bands. This is important for understanding the physical and chemical properties of materials synthesized using this compound (Wu et al., 2021).
Application in Polymer and Materials Science
Polymer Synthesis : This compound is used in the synthesis of heterodifunctional polyfluorenes. These polymers have been shown to exhibit stable nanoparticles with bright fluorescence emission, crucial for applications in materials science, particularly in the field of nanotechnology and photonics (Fischer et al., 2013).
Luminescent Properties in Copolymers : The compound plays a role in the synthesis of fluorene copolymers bearing DCM pendants. These copolymers exhibit unique absorption and emission spectra, relevant for applications in optoelectronics and sensing technologies (Cheon et al., 2005).
Advanced Applications in Chemistry
Borylation Reactions : The compound is used in Pd-catalyzed borylation reactions, demonstrating effectiveness in the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes. This process is particularly significant in organic synthesis and the development of boron-containing compounds (Takagi & Yamakawa, 2013).
Formation of Boron Containing Derivatives : In the synthesis of boron-containing phthalazin-1(2H)-one and benzo[b][1,4]oxazine derivatives, this compound has been used as a key intermediate. Such derivatives have potential applications in medicinal chemistry and drug design (Das, Tang, & Sanyal, 2011).
Mechanism of Action
Target of Action
It is known that similar compounds are often used as reagents for the phosphitylation of alcohols and heteroatomic nucleophiles .
Mode of Action
The compound interacts with its targets (alcohols and heteroatomic nucleophiles) through a process known as phosphitylation . This process results in the formation of useful glycosyl donors and ligands .
Biochemical Pathways
The process of phosphitylation, which this compound facilitates, is a crucial step in many biochemical synthesis pathways, particularly in the formation of glycosyl donors and ligands .
Result of Action
The primary result of the action of [2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]triisopropylsilane is the formation of useful glycosyl donors and ligands through the process of phosphitylation . These products play significant roles in various biochemical reactions and pathways.
Future Directions
Properties
IUPAC Name |
[2-chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-tri(propan-2-yl)silane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38BClO3Si/c1-14(2)28(15(3)4,16(5)6)25-19-13-12-18(17(7)20(19)24)23-26-21(8,9)22(10,11)27-23/h12-16H,1-11H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQATSJHFNTJOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)O[Si](C(C)C)(C(C)C)C(C)C)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38BClO3Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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